molecular formula C10H12F3NO B13248631 N-(Propan-2-yl)-3-(trifluoromethoxy)aniline

N-(Propan-2-yl)-3-(trifluoromethoxy)aniline

Cat. No.: B13248631
M. Wt: 219.20 g/mol
InChI Key: UEGSGVRMMJFHLN-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-3-(trifluoromethoxy)aniline is a fluorinated aniline derivative characterized by an isopropyl group attached to the nitrogen atom and a trifluoromethoxy (-OCF₃) substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₂F₃NO, with a molecular weight of 219.2 g/mol. The trifluoromethoxy group imparts strong electron-withdrawing properties, while the isopropyl substituent contributes to steric bulk, influencing solubility and reactivity.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

N-propan-2-yl-3-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H12F3NO/c1-7(2)14-8-4-3-5-9(6-8)15-10(11,12)13/h3-7,14H,1-2H3

InChI Key

UEGSGVRMMJFHLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-3-(trifluoromethoxy)aniline typically involves the reaction of 3-(trifluoromethoxy)aniline with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-3-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives with various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

N-(Propan-2-yl)-3-(trifluoromethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The isopropyl group may also contribute to the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting substituent variations and their implications:

Compound Name N-Substituent Ring Substituent Molecular Formula Molecular Weight Key Characteristics Reference
N-(Propan-2-yl)-3-(trifluoromethoxy)aniline Propan-2-yl 3-(Trifluoromethoxy) C₁₀H₁₂F₃NO 219.2 Target compound; balanced lipophilicity -
N-(1,1-Difluoropropan-2-ylidene)-3-(trifluoromethoxy)aniline 1,1-Difluoropropan-2-ylidene 3-(Trifluoromethoxy) C₁₁H₁₀F₅NO 291.2 93% synthesis yield; brown oil
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-(trifluoromethoxy)aniline (2-Chloro-thiazolyl)methyl 3-(Trifluoromethoxy) C₁₂H₁₀ClF₃N₂OS 338.7 Pharmaceutical intermediate; heterocyclic N-substituent
N-(4-Propylcyclohexyl)-3-(trifluoromethoxy)aniline 4-Propylcyclohexyl 3-(Trifluoromethoxy) C₁₄H₁₈F₃NO 281.3 High lipophilicity; bulky substituent
N-(Propan-2-yl)-4-(trifluoromethyl)aniline Propan-2-yl 4-(Trifluoromethyl) C₁₀H₁₂F₃N 203.2 Positional isomer; stronger electron withdrawal

Substituent Effects on Properties

Electronic Effects
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):
    The -OCF₃ group (target compound) is more electron-withdrawing than -CF₃ (), altering charge distribution and dipole moments. This impacts binding to biological targets, such as enzymes or receptors.
  • Positional Isomerism:
    The 3-substituted -OCF₃ (target) vs. 4-substituted -CF₃ () affects aromatic ring electronics. The 3-position may enhance meta-directing effects in further functionalization.
Steric and Lipophilic Effects
  • N-Substituents:
    • Isopropyl (target): Moderate steric bulk, improving solubility in organic solvents compared to bulky groups like 4-propylcyclohexyl ().
    • Heterocyclic Substituents (e.g., thiazole in ): Enhance binding specificity in pharmaceuticals but reduce synthetic yield (e.g., 23% in vs. 93% in ).

Biological Activity

N-(Propan-2-yl)-3-(trifluoromethoxy)aniline is a compound with significant biological activity, particularly noted for its antimicrobial, antifungal, and anti-inflammatory properties. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12F3N. Its structure includes:

  • Trifluoromethoxy group : Enhances lipophilicity and biological activity.
  • Isopropyl group : Contributes to its stability and solubility.

The compound typically appears as a white or yellow crystalline solid with a melting point of approximately 52-54°C. Its unique structure allows for various chemical interactions, making it a candidate for pharmaceutical applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and fungal pathogens. The minimum inhibitory concentrations (MICs) for these activities are critical metrics for assessing efficacy.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Candida albicans16
Escherichia coli64

These results demonstrate its potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases. Experimental models have indicated a reduction in inflammation markers when treated with this compound.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Penetration : The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes.
  • Enzyme Interaction : It interacts with specific enzymes and receptors, modulating their activity.
  • Inhibition of Tubulin Polymerization : Similar to other anilines, it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various applications:

  • Anticancer Activity :
    • In vitro assays demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines, including HeLa and MDA-MB-231. The IC50 values ranged from 1 to 5 µM, indicating potent activity against these cells .
  • Comparative Studies :
    • Comparative studies with structurally similar compounds revealed that the presence of the trifluoromethoxy group significantly enhances biological activity compared to non-fluorinated analogs .

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